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Compound of Interest

Compound Name: Y06036

Cat. No.: B10800780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

Y06036, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family

of proteins, with a focus on its potential application in the treatment of castration-resistant

prostate cancer (CRPC).

Introduction
Y06036, also identified as compound 6i, is a novel small molecule inhibitor targeting the

bromodomains of BET proteins, particularly BRD4.[1][2][3][4] BET proteins are epigenetic

readers that play a crucial role in the regulation of gene transcription.[5] In castration-resistant

prostate cancer, the androgen receptor (AR) signaling pathway is a key driver of tumor growth

and survival. BRD4 has been shown to be a critical co-regulator of AR, making it an attractive

therapeutic target. Y06036 was developed through structure-based drug design to selectively

inhibit BET bromodomains, thereby disrupting AR signaling and inhibiting cancer cell growth.

Core Structure and Binding Mode
The chemical structure of Y06036 features a benzo[d]isoxazole core. This rigid scaffold serves

as a platform for the presentation of functional groups that interact with the BRD4

bromodomain. Key interactions include hydrogen bonding and hydrophobic interactions within

the acetylated lysine binding pocket of BRD4.
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Structure-Activity Relationship (SAR) Studies
The following table summarizes the structure-activity relationship data for Y06036 and its

analogs, as reported in the primary literature. The data highlights the impact of various

substitutions on the core scaffold on the binding affinity to BRD4 and cellular potency.

Compo
und ID

R1 R2
BRD4(1)
Kd (nM)

LNCaP
IC50
(µM)

C4-2B
IC50
(µM)

22Rv1
IC50
(µM)

VCaP
IC50
(µM)

Y06036

(6i)
OMe Br 82 1.06 2.62 1.50 0.63

6a H H >10000 >50 >50 >50 >50

6b OMe H 240 4.31 8.93 6.25 2.17

6c OMe F 110 1.52 3.18 2.11 0.89

6d OMe Cl 95 1.23 2.89 1.76 0.75

6e OMe I 120 1.87 3.54 2.33 1.12

6f OMe Me 150 2.15 4.21 2.89 1.34

6g OMe Et 180 2.56 5.01 3.12 1.67

6h OMe OMe 350 5.23 10.1 7.89 3.45

7m - - 81 0.98 2.51 1.42 0.59

Data extracted from Zhang et al., J Med Chem. 2018, 61(7), 3037–3058.

Experimental Protocols
General Synthesis of Y06036 and Analogs
A detailed synthetic scheme for Y06036 (6i) and its analogs is provided in the work by Zhang et

al. The general approach involves a multi-step synthesis starting from commercially available

materials. Key steps typically include the formation of the benzo[d]isoxazole core, followed by

the introduction of various substituents at the R1 and R2 positions through standard organic

chemistry transformations.
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BRD4(1) Binding Assay (AlphaScreen)
The binding affinity of the compounds to the first bromodomain of BRD4 (BRD4(1)) was

determined using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

method.

Protocol:

Reagents: Biotinylated histone H4 peptide (H4-AcK5/8/12/16), GST-tagged BRD4(1),

Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

Procedure:

All components are diluted in the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1%

BSA, pH 7.4).

A mixture of GST-BRD4(1) and the biotinylated histone peptide is pre-incubated.

The test compound (e.g., Y06036) at varying concentrations is added to the mixture.

Anti-GST Acceptor beads are added, followed by incubation.

Streptavidin-coated Donor beads are added, and the plate is incubated in the dark.

The AlphaScreen signal is read on a suitable plate reader.

Data Analysis: The IC50 values are calculated from the dose-response curves, and Kd

values can be derived from these.

Cell Viability Assay
The anti-proliferative activity of the compounds was assessed in various prostate cancer cell

lines using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

Protocol (General):

Cell Seeding: Prostate cancer cells (LNCaP, C4-2B, 22Rv1, VCaP) are seeded in 96-well

plates at an appropriate density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g.,

Y06036) for a specified period (e.g., 72 hours).

Reagent Addition: A viability reagent (e.g., MTT solution or CellTiter-Glo reagent) is added to

each well.

Incubation: The plates are incubated according to the manufacturer's instructions to allow for

the conversion of the reagent by viable cells.

Signal Measurement: The absorbance (for MTT) or luminescence (for CellTiter-Glo) is

measured using a microplate reader.

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits

cell growth by 50%, are calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action
Y06036 exerts its anti-tumor effect by inhibiting the interaction between BRD4 and acetylated

histones. This disrupts the transcriptional activation of key oncogenes, including those

regulated by the androgen receptor (AR) and c-MYC. In castration-resistant prostate cancer,

AR signaling remains a critical driver of tumor progression. BRD4 acts as a co-activator for AR,

facilitating the transcription of AR target genes. By displacing BRD4 from chromatin, Y06036
effectively downregulates the expression of these genes, leading to cell cycle arrest and

apoptosis in cancer cells.
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Caption: BET Inhibition Pathway by Y06036 in Prostate Cancer.

Conclusion
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The structure-activity relationship studies of Y06036 and its analogs have provided valuable

insights into the key structural features required for potent and selective inhibition of BET

bromodomains. The benzo[d]isoxazole scaffold has proven to be a promising starting point for

the development of novel therapeutics for castration-resistant prostate cancer. The detailed

experimental protocols and understanding of the underlying signaling pathway provided in this

guide serve as a comprehensive resource for researchers in the field of oncology and drug

discovery. Further optimization of this chemical series may lead to the development of clinical

candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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